molecular formula C24H22N2O3S B6586995 N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide CAS No. 1251614-60-4

N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide

Cat. No.: B6586995
CAS No.: 1251614-60-4
M. Wt: 418.5 g/mol
InChI Key: XWXUXBNTVITFKP-UHFFFAOYSA-N
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Description

N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide is a sulfonamide derivative featuring a 1,3-oxazole core substituted with methyl and 3-methylphenyl groups at positions 5 and 2, respectively. The sulfonamide moiety is further functionalized with a benzyl group (N-phenyl) and a benzenesulfonyl group. Its structural complexity arises from the oxazole heterocycle, which enhances metabolic stability and modulates electronic properties, and the benzenesulfonamide group, which contributes to binding affinity via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-18-10-9-11-20(16-18)24-25-23(19(2)29-24)17-26(21-12-5-3-6-13-21)30(27,28)22-14-7-4-8-15-22/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXUXBNTVITFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues can be categorized based on modifications to the oxazole ring, sulfonamide substituents, or aromatic substituents. Key examples include:

Compound Name Structural Differences Molecular Weight Key Features
N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide Methoxy group at para position of N-phenyl ring (vs. unsubstituted phenyl in target) ~466.5 g/mol* Enhanced solubility due to polar methoxy group; altered pharmacokinetics .
N-[2-(4-chlorophenyl)ethyl]-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)acetamide Replacement of sulfonamide with sulfanyl-acetamide; ethyl linker with 4-chlorophenyl 414.95 g/mol Reduced hydrogen-bonding capacity; increased lipophilicity .
5-Amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide Oxazole linked to triazole-carboxamide; trifluoromethyl substituent 496.43 g/mol Introduction of trifluoromethyl group improves metabolic stability and target selectivity .

*Calculated based on molecular formula.

Key Research Findings

  • Crystallographic Studies :
    • Structural analogs (e.g., N-(4-methoxyphenyl) variant ) have been characterized using SHELX programs , revealing planar oxazole rings and sulfonamide torsion angles critical for target binding.
  • Structure-Activity Relationships (SAR) :
    • Substitution at the N-phenyl position (e.g., methoxy, chloro) modulates potency. For example, the 4-chlorophenyl derivative in shows 2-fold higher antimicrobial activity than the unsubstituted parent.
    • Replacement of sulfonamide with sulfinyl or sulfanyl groups reduces polar surface area, impacting solubility but improving blood-brain barrier penetration .

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